Physicochemical Property Comparison: 2,3-Dihydro-1,4-benzodioxin-2-ol versus Unsubstituted 1,4-Benzodioxane
2,3-Dihydro-1,4-benzodioxin-2-ol exhibits a computed XLogP3-AA value of 1.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. In contrast, the unsubstituted 1,4-benzodioxane (CAS 493-09-4) has a reported density of 1.14 g/mL and lacks the hydroxyl group, thereby possessing no hydrogen bond donor capacity [2]. The hydroxyl substituent also reduces the number of rotatable bonds to 0 and increases the topological polar surface area, altering solubility and permeability characteristics compared to the parent scaffold.
| Evidence Dimension | Physicochemical descriptors affecting solubility, permeability, and intermolecular interactions |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; H-bond donor count = 1; H-bond acceptor count = 3; Rotatable bonds = 0 |
| Comparator Or Baseline | 1,4-Benzodioxane (CAS 493-09-4): Density = 1.14 g/mL; H-bond donor count = 0; Rotatable bonds = variable |
| Quantified Difference | Increased hydrogen-bond donor count (1 vs 0) and reduced lipophilicity relative to unsubstituted benzodioxane |
| Conditions | Computed descriptors (XLogP3-AA, Cactvs) and reported physical constants |
Why This Matters
These physicochemical differences directly impact formulation development, chromatographic behavior, and synthetic derivatization strategies, making the hydroxyl-substituted compound non-interchangeable with the parent benzodioxane.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 110711, 2,3-Dihydro-1,4-benzodioxin-2-ol. Accessed 2025. View Source
- [2] ChemExper Chemical Directory. 1,4-Benzodioxan (CAS 493-09-4) Physical Properties. Accessed 2025. View Source
